(E)-2-phosphonooxybut-2-enedioic acid

Description

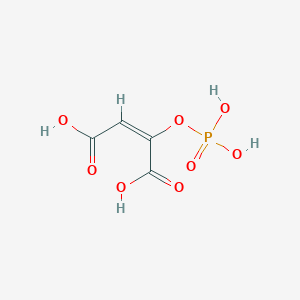

(E)-2-Phosphonooxybut-2-enedioic acid is an organophosphorus compound characterized by a conjugated dienoic acid backbone substituted with a phosphonooxy group at the C2 position. The (E)-stereochemistry indicates a trans-configuration across the double bond, which may influence its reactivity and intermolecular interactions.

Properties

CAS No. |

138668-74-3 |

|---|---|

Molecular Formula |

C4H5O8P |

Molecular Weight |

212.05 g/mol |

IUPAC Name |

(E)-2-phosphonooxybut-2-enedioic acid |

InChI |

InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |

InChI Key |

KMNAUSZAPXSXLU-OWOJBTEDSA-N |

SMILES |

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |

Isomeric SMILES |

C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |

Canonical SMILES |

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |

Synonyms |

((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |

Origin of Product |

United States |

Comparison with Similar Compounds

Example: 1-Ethylhexyl Diisopropylphosphoramidocyanidoate ()

- Molecular Formula : C₁₅H₃₁N₂O₂P vs. C₄H₅O₇P (estimated for the target compound).

- Functional Groups: The reference compound features a phosphoramidocyanidic acid core with bulky diisopropyl and 1-ethylhexyl ester groups, contrasting with the phosphonooxy and dual carboxylic acid groups in this compound.

- Reactivity: The absence of unsaturated bonds in the reference compound limits conjugation effects, whereas the dienoic acid backbone in the target compound may enhance acidity and participation in cycloaddition reactions.

Example: 2-Ethylbutyl Ethylphosphonofluoridoate ()

- Molecular Formula : C₈H₁₈FO₂P vs. C₄H₅O₇P.

- Applications : Fluorinated phosphonates are often used as enzyme inhibitors or agrochemicals, whereas the target compound’s carboxylic acid groups may favor coordination chemistry or buffer applications.

Comparison with Unsaturated Carboxylic Acids

Example: (E)-2-Phenylbut-2-enoic Acid ()

- Molecular Formula : C₁₀H₁₀O₂ vs. C₄H₅O₇P.

- Structural Differences: Replacement of the phosphonooxy group with a phenyl ring eliminates phosphorus-related reactivity but introduces aromatic π-π interactions.

- Acidity: The phosphonooxy group in the target compound likely increases acidity (pKa ~1–2 for phosphonic acids) compared to the phenyl-substituted carboxylic acid (pKa ~4–5).

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Acidity and Solubility: The dual acidic groups (phosphonooxy and carboxylic acids) in the target compound suggest superior water solubility compared to alkyl phosphonates (e.g., –3), which are often lipophilic due to ester groups .

- Synthetic Challenges: Unlike the phenyl-substituted analog (), the phosphonooxy group may complicate synthesis due to phosphorylation steps and sensitivity to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.